molecular formula C17H19NO3 B5783352 N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE

N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE

Cat. No.: B5783352
M. Wt: 285.34 g/mol
InChI Key: JHERRAOXMKBNKY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]amine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a 7-methoxy-1,3-benzodioxole moiety, a functional group found in compounds that interact with various biological targets . The 1,3-benzodioxole core is a key structural feature in a range of bioactive molecules, from psychoactive substances to investigational drugs, indicating its potential for diverse receptor interactions . Similarly, the 3,5-dimethylaniline component is a common building block in the synthesis of more complex chemical entities. This combination of structural features makes this amine a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the development of novel ligands for central nervous system (CNS) targets. Potential research applications include investigating its activity as a serotonin receptor modulator, given that structurally related 2,5-dimethoxyphenylpiperidines have been developed and studied as selective agonists for the 5-HT2A receptor . Other research avenues could involve its use as a precursor in the synthesis of more complex molecules for screening against various disease models. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-4-12(2)6-14(5-11)18-9-13-7-15(19-3)17-16(8-13)20-10-21-17/h4-8,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHERRAOXMKBNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC3=C(C(=C2)OC)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor.

    Amination Reaction:

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the dimethylphenyl group using catalysts like palladium or copper.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products depend on the specific reactions and conditions but can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and reactivity, making it a candidate for various chemical transformations and synthesis of complex molecules.

Biology

In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of dyes, polymers, and other materials.

Mechanism of Action

The mechanism by which “N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solid-State Geometry and Meta-Substitution Effects

highlights N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which adopts a distinct crystal structure due to meta-substitution. Key comparisons:

  • Crystal packing : The trichloro-acetamide derivative has two molecules per asymmetric unit, suggesting steric interactions from the 3,5-dimethyl group. The target compound’s benzodioxol group may introduce additional steric hindrance, altering crystallization behavior.

Research Findings and Mechanistic Insights

  • Substituent positioning : Meta-substitution (3,5-dimethyl) optimizes PET inhibition in carboxamides (), suggesting the target compound’s 3,5-dimethylphenyl group is strategically positioned for bioactivity.
  • Electronic vs. steric effects : Electron-withdrawing groups (e.g., benzodioxol) enhance interaction with photosynthetic enzymes, while methyl groups improve lipophilicity and membrane penetration .

Biological Activity

N-(3,5-Dimethylphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, and structure-activity relationship (SAR), drawing from diverse research findings and case studies.

Chemical Structure

The compound can be described by the following structural formula:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}O_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include amination and functional group modifications. The use of benzodioxole derivatives is notable for enhancing biological activity through structural diversification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, a study demonstrated that benzoxazine derivatives, which share structural similarities with our compound of interest, exhibited significant cytotoxicity against various cancer cell lines:

CompoundMIA PaCa-2 (%)MDA-MB-231 (%)PC-3 (%)
14f91 ± 1.142 ± 1111 ± 2.5
5e59 ± 6.353 ± 3.71.0 ± 2.8

These results suggest that modifications in the aromatic ring can enhance growth inhibition across different cancer types .

The proposed mechanism for the anticancer activity involves the interaction with estrogen receptors and modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of hydroxyl groups in similar compounds has been linked to increased binding affinity to these receptors, indicating a possible pathway for this compound as well .

Case Studies

In a recent evaluation of various derivatives including those similar to this compound:

  • Compound 14f showed remarkable inhibition rates against MDA-MB-231 (78%) and PC-3 (98%) cell lines.
  • Compound 11a displayed a significant growth inhibition rate against MIA PaCa-2 cells (91%), emphasizing the importance of substituents on the benzene ring in enhancing anticancer efficacy .

Q & A

Q. How can SAR studies differentiate this compound’s activity from analogs with varying benzodioxole substituents?

  • Answer : Systematic substitution of the benzodioxole methoxy group (e.g., 7-ethoxy vs. 7-methoxy) reveals steric and electronic trends. In vitro assays (e.g., oxygen evolution inhibition in chloroplasts) correlate substituent Hammett σ values (σ = +0.12 for OMe) with activity .

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